Comparative TRPC Channel Inhibition: N-Phenethyl-1-phenyl-pentan-3-amine (FK70) vs. Parent Schwarzinicine A
A direct head-to-head comparison study evaluated the TRPC channel inhibition of N-phenethyl-1-phenyl-pentan-3-amine (FK70), a simplified analog of 1-phenylpentan-1-amine, against its parent natural product, schwarzinicine A. The simplified analog demonstrated a near-equivalent vasorelaxation response (Emax 111.4%) compared to the parent compound (Emax 123.1%) and inhibited hTRPC3-, hTRPC4-, hTRPC5-, and hTRPC6-mediated calcium influx with IC50 values of 6, 2, 2, and 5 µM, respectively [1]. This indicates that the phenylpentanamine core retains significant biological activity even after structural simplification, highlighting its value as a pharmacophore.
| Evidence Dimension | TRPC Channel Inhibition and Vasorelaxation |
|---|---|
| Target Compound Data | Emax = 111.4%; IC50 (hTRPC3/4/5/6) = 6, 2, 2, 5 µM |
| Comparator Or Baseline | Schwarzinicine A: Emax = 123.1%; IC50 values not provided for direct comparison in this context, but the study notes a 'similar pharmacological profile' [1] |
| Quantified Difference | Near-equivalent vasorelaxant effect, with FK70 showing potent inhibition across multiple TRPC channels. |
| Conditions | Rat isolated aortae in an organ bath; HEK cells expressing hTRPC channels with a fluorometric calcium influx assay. |
Why This Matters
This data confirms that the phenylpentanamine scaffold is a viable, simplified alternative to complex natural products for probing TRPC channel biology, reducing synthetic complexity while maintaining key pharmacological activity.
- [1] Govindaraju, K., Mak, Y. Y., Lee, F. K., et al. (2024). Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii. Phytochemistry Letters, 59, 24-35. View Source
